4-(3-Acetylphenyl)-2-fluorophenol, 95%
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Overview
Description
4-(3-Acetylphenyl)-2-fluorophenol, also known as 4-APF, is an organic compound consisting of a phenol group with two substituents, a 3-acetylphenyl and a 2-fluorophenyl group. It is a colorless solid that has a melting point of 97-98°C and is insoluble in water but soluble in most organic solvents. 4-APF is a valuable reagent in both organic and inorganic chemistry due to its unique chemical structure and its ability to form strong hydrogen bonds. It has also been studied extensively in the fields of medicinal chemistry and pharmacology due to its potential applications in the treatment of various diseases.
Scientific Research Applications
4-(3-Acetylphenyl)-2-fluorophenol, 95% has been studied extensively in the fields of medicinal chemistry and pharmacology due to its potential applications in the treatment of various diseases. For example, it has been found to be effective at inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce amyloid-β plaques in the brain. 4-(3-Acetylphenyl)-2-fluorophenol, 95% has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson’s disease and Huntington’s disease.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is believed that 4-(3-Acetylphenyl)-2-fluorophenol, 95% is able to interact with certain enzymes in the body, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction results in the inhibition of the enzyme’s activity, which leads to an increase in the levels of acetylcholine in the brain. This in turn leads to an increase in the activity of certain neurons, which can have beneficial effects in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylphenyl)-2-fluorophenol, 95% have not yet been fully studied. However, it is believed that 4-(3-Acetylphenyl)-2-fluorophenol, 95% is able to interact with certain enzymes in the body, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction results in the inhibition of the enzyme’s activity, which leads to an increase in the levels of acetylcholine in the brain. This in turn leads to an increase in the activity of certain neurons, which can have beneficial effects in the treatment of certain neurological disorders. Additionally, 4-(3-Acetylphenyl)-2-fluorophenol, 95% has been found to be effective at inhibiting the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Acetylphenyl)-2-fluorophenol, 95% in laboratory experiments include its high purity, its low toxicity, and its relatively low cost. Additionally, it is relatively easy to synthesize, and can be stored for long periods of time without degradation. The main limitation of 4-(3-Acetylphenyl)-2-fluorophenol, 95% is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain situations.
Future Directions
The potential future directions for 4-(3-Acetylphenyl)-2-fluorophenol, 95% research include further studies into its mechanism of action and its effects on various diseases. Additionally, further studies into its potential use in drug development and its effects on other biochemical and physiological processes could also be useful. Finally, further research into its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease, could also be beneficial.
Synthesis Methods
4-(3-Acetylphenyl)-2-fluorophenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-acetylphenol with 2-fluorophenol in the presence of a base such as sodium hydroxide. This reaction produces 4-(3-Acetylphenyl)-2-fluorophenol, 95% as the main product, along with small amounts of other byproducts. The second step involves the purification of the crude product by recrystallization in ethanol. This method has been found to be a reliable and efficient way to produce 4-(3-Acetylphenyl)-2-fluorophenol, 95% in high yields.
properties
IUPAC Name |
1-[3-(3-fluoro-4-hydroxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9(16)10-3-2-4-11(7-10)12-5-6-14(17)13(15)8-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJQBLKHLAUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684239 |
Source
|
Record name | 1-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-65-2 |
Source
|
Record name | 1-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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